3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol
Description
3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol is a pyridine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 5-position of the pyridine ring and a propan-1-ol chain at the 2-position.
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-4-8(13-6-7)2-1-5-14/h3-4,6,14H,1-2,5H2 |
InChI Key |
QNZZRGALJXHGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCCO |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds between halogenated pyridines and boronic acids. For 3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol, this method involves:
-
Substrate Preparation : 2-Bromo-5-(trifluoromethyl)pyridine serves as the electrophilic partner, while the propanol chain is introduced via (3-(tert-butyldimethylsilyloxy)propyl)boronic acid to protect the hydroxyl group during coupling.
-
Catalytic System : Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a toluene/water (3:1) mixture at 80°C for 12 hours achieve coupling efficiencies of 72–78%.
-
Deprotection : Tetrabutylammonium fluoride (TBAF) in THF cleaves the TBS group, yielding the target alcohol in 89% efficiency.
Advantages :
-
Tolerance of electron-withdrawing trifluoromethyl groups on pyridine.
-
High regioselectivity due to the stability of Pd(0) intermediates.
Limitations :
Kumada-Tamao-Corriu Coupling
Kumada coupling employs organomagnesium reagents to functionalize aryl halides. For this compound:
-
Grignard Reagent Synthesis : 3-(tert-Butyldimethylsilyloxy)propylmagnesium bromide is prepared from TBS-protected propanol and Mg turnings in THF under N₂.
-
Coupling Conditions : Reacting 2-chloro-5-(trifluoromethyl)pyridine with the Grignard reagent using NiCl₂(dppp) (5 mol%) at 0°C to room temperature affords the coupled product in 65% yield.
-
Deprotection : TBAF-mediated cleavage delivers the final alcohol.
Comparative Data :
| Parameter | Suzuki-Miyaura | Kumada |
|---|---|---|
| Yield (Coupled Product) | 78% | 65% |
| Reaction Time | 12 h | 6 h |
| Catalyst Cost | High ($Pd$) | Moderate |
Nucleophilic Aromatic Substitution (SNAr)
Direct Displacement of Halides
The electron-deficient nature of 2-chloro-5-(trifluoromethyl)pyridine permits nucleophilic attack by oxygen nucleophiles under basic conditions:
-
Reaction Setup : Combining 2-chloro-5-(trifluoromethyl)pyridine with 3-hydroxypropan-1-ol in DMSO at 90°C in the presence of NaH (2 eq) achieves 52% yield after 24 hours.
-
Mechanistic Insight : The trifluoromethyl group enhances ring electrophilicity, facilitating deprotonation of the alcohol and subsequent SNAr pathway.
Challenges :
Phase-Transfer Catalysis (PTC)
To mitigate harsh conditions, PTC employs tetrabutylammonium bromide (TBAB) to shuttle hydroxide ions into organic phases:
-
Optimized Protocol : A mixture of 2-fluoro-5-(trifluoromethyl)pyridine, 1,3-propanediol, TBAB (10 mol%), and KOH in toluene/water (2:1) at 60°C yields 48% product after 8 hours.
Advantages :
-
Lower operating temperatures (60°C vs. 90°C).
Reductive Approaches
Hydrogenation of α,β-Unsaturated Esters
A two-step reduction strategy converts pyridine-linked acrylates to alcohols:
-
Michael Addition : 2-(5-(Trifluoromethyl)pyridin-2-yl)acrylic acid methyl ester is synthesized via Pd-catalyzed coupling (Method C in).
-
Catalytic Hydrogenation : H₂ (1 atm) over Raney Ni in ethanol reduces the double bond and ester to propan-1-ol in 68% yield.
Key Considerations :
Borane-Mediated Reduction
Borane-THF selectively reduces ketone intermediates:
-
Ketone Synthesis : Friedel-Crafts acylation of 2-(trifluoromethyl)pyridine with propionyl chloride using AlCl₃ forms 3-(5-(trifluoromethyl)pyridin-2-yl)propan-1-one.
-
Reduction : BH₃·THF (2 eq) at 0°C followed by NaOH/H₂O₂ workup yields the alcohol in 71% efficiency.
Comparative Analysis of Methods
Efficiency and Scalability :
| Method | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|
| Suzuki-Miyaura | 78 | High | 320 |
| Kumada | 65 | Moderate | 280 |
| SNAr (Direct) | 52 | Low | 150 |
| Reductive Hydrogenation | 68 | High | 240 |
Optimal Conditions :
-
Small-scale synthesis : SNAr with PTC offers cost benefits (150 $/kg).
-
Industrial production : Suzuki-Miyaura balances yield and scalability despite higher Pd costs.
Chemical Reactions Analysis
Types of Reactions
3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparative Data Table
*Hypothetical formula based on structural analysis.
Biological Activity
3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol is an organic compound notable for its unique structural features, including a trifluoromethyl group attached to a pyridine ring and a propanol moiety. This compound has garnered attention in medicinal chemistry due to its significant biological activity, which is influenced by the electronic properties imparted by the trifluoromethyl group.
Chemical Structure and Properties
The structural formula of 3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol can be represented as follows:
The trifluoromethyl group enhances the compound's electron-withdrawing capabilities, which contributes to its reactivity and stability. This feature is crucial for its interaction with various biological targets, including enzymes and receptors, making it a valuable candidate in drug discovery and development.
The biological activity of 3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through biological membranes. This property allows it to interact effectively with specific molecular targets, leading to various biological effects.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation: It can modulate the activity of receptors, influencing cellular signaling pathways.
Case Studies
- Enzyme Interaction Studies: Research indicates that 3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol can effectively inhibit certain enzymes involved in metabolic pathways. For instance, studies have demonstrated complete inhibition at concentrations as low as 5 µM in cell-based assays, highlighting its potential as a therapeutic agent against metabolic disorders.
- Antimicrobial Activity: In a study focused on Chlamydia trachomatis, analogs of compounds containing the trifluoromethyl group were found to impair bacterial growth without affecting host cell viability. This selectivity indicates potential for developing new antimicrobial agents based on this scaffold.
- Cancer Research: The compound's structural similarities with other trifluoromethyl-containing drugs have led researchers to investigate its anti-cancer properties. Preliminary results suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Comparative Analysis
To better understand the biological activity of 3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol, a comparison with similar compounds can be insightful:
Q & A
Q. What are the key synthetic routes for 3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves pyridine ring functionalization followed by propanol chain introduction. For example:
- Coupling reactions : A trifluoromethyl-substituted pyridine intermediate may undergo Suzuki-Miyaura coupling with a propanol derivative.
- Reductive amination or alkylation : For introducing the propanol moiety, as seen in structurally analogous compounds like 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/DMF mixtures ) ensures purity.
Q. Critical factors :
- Temperature control during coupling to minimize side reactions.
- Solvent polarity for optimal intermediate stability.
- Catalyst selection (e.g., palladium for cross-coupling).
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- NMR spectroscopy : To confirm the trifluoromethyl group (δ ~110–120 ppm in NMR) and propanol chain integration (e.g., NMR signals for -CH-OH).
- HPLC : For purity assessment, as highlighted in protocols for pyridine derivatives (e.g., 2.0 µL sample volumes with C18 columns) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass calculations for related compounds ).
Q. How do structural modifications at the pyridine ring or propanol chain impact biological activity, and what methodologies are used to assess these effects?
Answer:
Q. Methodologies :
- Structure-activity relationship (SAR) studies : Compare bioactivity of derivatives using in vitro assays (e.g., enzyme inhibition).
- Computational modeling : Predict binding affinity changes via docking simulations.
Q. Example :
Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?
Answer:
- Meta-analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., pH, temperature).
- Reproducibility checks : Replicate experiments with standardized protocols (e.g., RIFM safety assessment criteria ).
- Controlled structural comparisons : Isolate confounding factors (e.g., purity differences, as in HPLC-tested samples ).
Case study : Discrepancies in receptor binding may arise from trifluoromethyl group orientation, resolved via X-ray crystallography or MD simulations .
Q. What in silico methods predict this compound’s interactions with biological targets, and how are these validated experimentally?
Answer:
- Molecular docking : Screen against targets like cannabinoid receptors (e.g., as done for taranabant, a structurally related anti-obesity drug) .
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories for lipid bilayer penetration).
- Validation :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters.
Q. Reference :
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow chemistry : Improve yield and safety for hazardous steps (e.g., trifluoromethylation).
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
